Imidazo[2,1-b]thiazole

Catalog No.
S587636
CAS No.
251-97-8
M.F
C5H4N2S
M. Wt
124.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[2,1-b]thiazole

CAS Number

251-97-8

Product Name

Imidazo[2,1-b]thiazole

IUPAC Name

imidazo[2,1-b][1,3]thiazole

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

InChI

InChI=1S/C5H4N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H

InChI Key

UFBBWLWUIISIPW-UHFFFAOYSA-N

SMILES

C1=CN2C=CSC2=N1

Synonyms

imidazo(2,1-b)thiazole

Canonical SMILES

C1=CN2C=CSC2=N1

Anticancer Agents

Imidazo[2,1-b]thiazole derivatives have demonstrated promising potential as anticancer agents by targeting various mechanisms. Studies have shown their ability to:

  • Inhibit kinases: These are enzymes involved in cell proliferation and survival. Imidazo[2,1-b]thiazole derivatives can block specific kinases, thereby hindering cancer cell growth .
  • Disrupt tubulin polymerization: Tubulin is a protein essential for cell division. Imidazo[2,1-b]thiazole derivatives can interfere with tubulin assembly, leading to cell cycle arrest and death .
  • Induce apoptosis: This is programmed cell death. Imidazo[2,1-b]thiazole derivatives can trigger various pathways leading to apoptosis in cancer cells .

These findings highlight the potential of Imidazo[2,1-b]thiazole derivatives as lead compounds for developing novel and effective anticancer therapies.

Antibacterial and Antiviral Agents

Research suggests that Imidazo[2,1-b]thiazole derivatives possess broad-spectrum antibacterial and antiviral activities. They have been shown to be effective against:

  • Bacteria: Imidazo[2,1-b]thiazole derivatives can act through various mechanisms, including inhibiting bacterial cell wall synthesis and protein translation .
  • Viruses: Imidazo[2,1-b]thiazole derivatives can target different stages of the viral replication cycle, thereby inhibiting viral growth and spread .

These findings warrant further investigation of Imidazo[2,1-b]thiazole derivatives as potential candidates for developing new antibiotics and antivirals to combat various infectious diseases.

Other Potential Applications

Beyond the aforementioned applications, Imidazo[2,1-b]thiazole derivatives are being explored for their potential in:

  • Antioxidant activity: These derivatives can scavenge free radicals and protect cells from oxidative damage .
  • Anti-inflammatory activity: Studies suggest their potential to modulate inflammatory pathways, offering potential for treating inflammatory diseases .
  • Other applications: Research is ongoing to explore the potential of Imidazo[2,1-b]thiazole derivatives in various fields, including neurodegenerative diseases, pain management, and cardiovascular diseases.

Imidazo[2,1-b]thiazole is a heterocyclic compound characterized by a fused imidazole and thiazole ring system. This compound features a five-membered imidazole ring, which contains two nitrogen atoms, fused to a five-membered thiazole ring that includes a sulfur atom and another nitrogen atom. The unique structural arrangement of imidazo[2,1-b]thiazole contributes to its diverse chemical properties and biological activities, making it a subject of extensive research in medicinal chemistry.

The mechanism of action of imidazo[2,1-b]thiazole derivatives is often dependent on the specific substitutions on the core structure. Research suggests these derivatives can act through various mechanisms, including:

  • Kinase inhibition: Some derivatives have been shown to inhibit specific enzymes called kinases, which play a crucial role in cell signaling pathways. Inhibiting these kinases can potentially disrupt cancer cell proliferation. (e.g., Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity)
  • Tubulin inhibition: Certain derivatives can interact with tubulin, a protein essential for cell structure and division. This interaction may disrupt cell division and lead to cell death in cancer cells.
, including:

  • Groebke–Blackburn–Bienaymé Reaction: This one-pot synthesis method combines 2-aminothiazoles with isocyanides and aldehydes to yield substituted imidazo[2,1-b]thiazoles efficiently under mild conditions .
  • Asymmetric Mannich Reaction: This reaction involves the use of imidazo[2,1-b]thiazole-derived nucleophiles to form new compounds with potential biological activity .
  • Electrophilic Substitution: Imidazo[2,1-b]thiazole derivatives can be synthesized through electrophilic substitution reactions, allowing for the introduction of various substituents into the aromatic system .

Imidazo[2,1-b]thiazole and its derivatives exhibit significant biological activities, particularly in the field of cancer research. Notable activities include:

  • Anticancer Properties: Numerous studies have reported that imidazo[2,1-b]thiazole derivatives possess antiproliferative effects against various cancer cell lines. These compounds are often designed to inhibit specific molecular targets involved in cancer progression .
  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial and fungal infections, indicating their potential as antimicrobial agents .
  • Anti-inflammatory Effects: Certain imidazo[2,1-b]thiazole compounds have been investigated for their anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases.

Several synthesis methods for imidazo[2,1-b]thiazole have been developed:

  • One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction: This method allows for the efficient synthesis of imidazo[2,1-b]thiazoles by combining 2-aminothiazoles with isocyanides and appropriate carbonyl compounds in a single reaction step under optimized conditions .
  • Metal-Free Synthesis: Recent advancements include metal-free approaches that utilize thioimidazoles and ketones mediated by Selectfluor, providing an environmentally friendly alternative for synthesizing these compounds .
  • Asymmetric Reactions: Asymmetric Mannich reactions involving imidazo[2,1-b]thiazole-derived nucleophiles offer a pathway to produce chiral derivatives with enhanced biological activity .

Imidazo[2,1-b]thiazole has several applications across different fields:

  • Pharmaceuticals: Its derivatives are explored as potential anticancer agents, antimicrobial drugs, and anti-inflammatory medications.
  • Agricultural Chemistry: Some derivatives have been studied for their potential use as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The unique electronic properties of imidazo[2,1-b]thiazoles make them suitable candidates for organic electronic materials.

Interaction studies involving imidazo[2,1-b]thiazole focus on understanding how these compounds interact with biological targets. Research has shown that:

  • Imidazo[2,1-b]thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation.
  • These compounds may also interact with cellular pathways related to apoptosis and inflammation, enhancing their therapeutic efficacy.

Imidazo[2,1-b]thiazole shares structural similarities with other heterocyclic compounds. Here are some comparable compounds along with their uniqueness:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyridineFused imidazole and pyridine ringsNotable neuroprotective effects
Thiazolo[3,2-a]pyrimidineFused thiazole and pyrimidine ringsExhibits antiviral activity
Imidazo[4,5-c]quinolineFused imidazole and quinoline ringsKnown for its antimalarial properties
BenzimidazoleFused benzene and imidazole ringsEffective against various types of cancer

Imidazo[2,1-b]thiazole stands out due to its specific combination of nitrogen and sulfur atoms within its structure, contributing to its diverse pharmacological activities. Its ability to be synthesized through various methods further enhances its appeal in drug development.

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Imidazo[2,1-b]thiazole

Dates

Modify: 2023-08-15

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